2-Naphthyl 2-[4-chloro(methylsulfonyl)anilino]acetate
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Overview
Description
2-Naphthyl 2-[4-chloro(methylsulfonyl)anilino]acetate is a complex organic compound with the molecular formula C19H16ClNO4S and a molecular weight of 389.85 g/mol . This compound is characterized by the presence of a naphthyl group, a chloro-substituted aniline moiety, and a methylsulfonyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-Naphthyl 2-[4-chloro(methylsulfonyl)anilino]acetate typically involves a multi-step process. One common method includes the following steps:
Formation of the aniline derivative: The starting material, 4-chloroaniline, is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 4-chloro(methylsulfonyl)aniline.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-Naphthyl 2-[4-chloro(methylsulfonyl)anilino]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can be oxidized to sulfone or reduced to sulfide using specific reagents.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Naphthyl 2-[4-chloro(methylsulfonyl)anilino]acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-Naphthyl 2-[4-chloro(methylsulfonyl)anilino]acetate involves its interaction with specific molecular targets. The chloro and methylsulfonyl groups can participate in various binding interactions with enzymes or receptors, potentially inhibiting their activity. The naphthyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar compounds to 2-Naphthyl 2-[4-chloro(methylsulfonyl)anilino]acetate include:
2-Naphthyl 2-[4-chloroanilino]acetate: Lacks the methylsulfonyl group, which may result in different reactivity and biological activity.
2-Naphthyl 2-[4-methylsulfonylanilino]acetate: Lacks the chloro group, which may affect its binding interactions and overall efficacy.
2-Naphthyl 2-[4-chloro(methylsulfonyl)phenyl]acetate: Has a phenyl group instead of an aniline moiety, potentially altering its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
naphthalen-2-yl 2-(4-chloro-N-methylsulfonylanilino)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4S/c1-26(23,24)21(17-9-7-16(20)8-10-17)13-19(22)25-18-11-6-14-4-2-3-5-15(14)12-18/h2-12H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQXZBFLKMMKHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)OC1=CC2=CC=CC=C2C=C1)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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